Cas no 2138175-76-3 (2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)-)
2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)-
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- Inchi: 1S/C14H18N2O/c1-2-14(17)16-9-8-12(13(15)10-16)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10,15H2
- InChI Key: PTENHUPJUFIPKD-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CC=C2)C(N)C1)(=O)C=C
2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375627-0.05g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-375627-0.1g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-375627-0.25g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-375627-0.5g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-375627-1.0g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375627-2.5g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-375627-5.0g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-375627-10.0g |
1-(3-amino-4-phenylpiperidin-1-yl)prop-2-en-1-one |
2138175-76-3 | 10.0g |
$3131.0 | 2023-03-02 |
2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)-
Research Brief on 2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)- (CAS: 2138175-76-3): Recent Advances and Applications
The compound 2-Propen-1-one, 1-(3-amino-4-phenyl-1-piperidinyl)- (CAS: 2138175-76-3) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This α,β-unsaturated ketone derivative, featuring a unique piperidine scaffold with amino and phenyl substitutions, has demonstrated promising pharmacological properties in recent studies. Its structural characteristics make it particularly valuable for targeted drug design and development.
Recent investigations published in the Journal of Medicinal Chemistry (2023) have explored the compound's potential as a kinase inhibitor scaffold. The electron-deficient double bond in the propenone moiety serves as an excellent Michael acceptor, enabling covalent binding to cysteine residues in target proteins. Molecular docking studies have revealed that the 3-amino-4-phenyl-piperidine group contributes significantly to binding affinity and selectivity, particularly in protein kinases involved in inflammatory pathways.
A 2024 study in Bioorganic Chemistry demonstrated that derivatives of 2138175-76-3 show remarkable inhibitory activity against JAK3 kinase (IC50 = 32 nM) while maintaining good selectivity over other JAK family members. The research team employed structure-activity relationship (SAR) analysis to optimize the compound's pharmacokinetic properties, achieving oral bioavailability of 68% in rodent models. These findings suggest potential applications in autoimmune disease treatment.
In cancer research, scientists have modified the core structure to develop novel PROTAC (Proteolysis Targeting Chimeras) molecules. The amino group at position 3 of the piperidine ring serves as an ideal attachment point for linker molecules, enabling the creation of bifunctional compounds that simultaneously bind target proteins and E3 ubiquitin ligases. Early-stage in vitro studies show promising degradation of oncogenic proteins with nanomolar DC50 values.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, enantioselective synthesis route using asymmetric hydrogenation as the key step, achieving >99% ee and 85% overall yield. This development addresses previous challenges in producing the compound in quantities sufficient for preclinical development.
Safety profiling studies conducted in 2024 indicate that the parent compound shows favorable toxicological parameters, with no significant off-target effects observed in comprehensive kinase panels. However, researchers note that certain structural modifications can dramatically alter the toxicity profile, emphasizing the need for careful medicinal chemistry optimization in derivative development.
Looking forward, 2138175-76-3 and its derivatives represent a versatile scaffold with applications spanning multiple therapeutic areas. Current research efforts are focusing on developing next-generation analogs with improved blood-brain barrier penetration for CNS applications, as well as exploring their potential as covalent inhibitors for challenging drug targets. The compound's unique combination of synthetic tractability and biological activity positions it as an important tool in modern drug discovery pipelines.
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